Hsp90-IN-10

Description

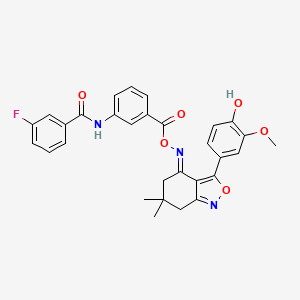

Structure

3D Structure

Properties

Molecular Formula |

C30H26FN3O6 |

|---|---|

Molecular Weight |

543.5 g/mol |

IUPAC Name |

[(E)-[3-(4-hydroxy-3-methoxyphenyl)-6,6-dimethyl-5,7-dihydro-2,1-benzoxazol-4-ylidene]amino] 3-[(3-fluorobenzoyl)amino]benzoate |

InChI |

InChI=1S/C30H26FN3O6/c1-30(2)15-22-26(27(39-33-22)17-10-11-24(35)25(14-17)38-3)23(16-30)34-40-29(37)19-7-5-9-21(13-19)32-28(36)18-6-4-8-20(31)12-18/h4-14,35H,15-16H2,1-3H3,(H,32,36)/b34-23+ |

InChI Key |

PWRYHQZVUUWECO-PPFNPFNJSA-N |

Isomeric SMILES |

CC1(CC2=NOC(=C2/C(=N/OC(=O)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F)/C1)C5=CC(=C(C=C5)O)OC)C |

Canonical SMILES |

CC1(CC2=NOC(=C2C(=NOC(=O)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F)C1)C5=CC(=C(C=C5)O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Hsp90 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on a specific compound designated "Hsp90-IN-10" is not available in the public domain based on the conducted search. This guide provides a comprehensive overview of the mechanism of action of well-characterized Heat Shock Protein 90 (Hsp90) inhibitors, which would be the expected mechanism for a putative N-terminal domain inhibitor of Hsp90.

Introduction to Hsp90 and Its Role in Cellular Homeostasis

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis.[1][2] It is one of the most abundant proteins in eukaryotic cells, constituting 1-2% of total cellular proteins under normal conditions and increasing under cellular stress.[3][4][5] Hsp90 is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins.[3][6][7][8] These clients are often key signaling molecules, including protein kinases, transcription factors, and steroid hormone receptors, many of which are implicated in the hallmarks of cancer.[2][3][6][7][9]

Hsp90 functions as a dimer, and its activity is dependent on the binding and hydrolysis of ATP.[1][6][7] The chaperone cycle involves a series of conformational changes, regulated by ATP and a host of co-chaperones, which facilitate the proper folding and activation of its client proteins.[1][6][7][10] In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, multi-chaperone complex, making it a compelling target for anti-cancer drug development.[2][7][11] Inhibition of Hsp90 leads to the misfolding and subsequent proteasomal degradation of its client proteins, thereby simultaneously disrupting multiple oncogenic signaling pathways.[3][7][8][12][13]

The Hsp90 Chaperone Cycle

The function of Hsp90 is intricately linked to its ATP-dependent chaperone cycle. This cycle involves large conformational changes and the ordered association and dissociation of co-chaperones.

Caption: The Hsp90 chaperone cycle, depicting the transition from an open to a closed conformation upon ATP binding, facilitating client protein folding and release upon ATP hydrolysis.

Mechanism of Action of Hsp90 Inhibitors

The majority of Hsp90 inhibitors developed to date target the N-terminal ATP-binding pocket.[3][7][8] By competitively binding to this site, these inhibitors block the binding of ATP, which is essential for the chaperone's function.[3][7] This inhibition locks Hsp90 in an open or intermediate conformation, preventing the conformational changes necessary for client protein maturation.

The key steps in the mechanism of action are:

-

Binding to the N-terminal ATP Pocket: The inhibitor occupies the ATP binding site in the N-terminal domain of Hsp90.

-

Inhibition of ATPase Activity: This binding event prevents the hydrolysis of ATP.[3][7][8]

-

Destabilization of the Hsp90-Client Complex: Without the energy from ATP hydrolysis, the chaperone cycle is arrested. This leads to the formation of an unstable complex from which client proteins are targeted for degradation.[3][8]

-

Ubiquitination and Proteasomal Degradation: The misfolded or improperly chaperoned client proteins are recognized by the cellular quality control machinery, leading to their ubiquitination and subsequent degradation by the proteasome.[7][8][12][14]

-

Induction of Heat Shock Response: Inhibition of Hsp90 can lead to the dissociation and activation of Heat Shock Factor 1 (HSF1), which in turn upregulates the expression of other heat shock proteins, such as Hsp70.[7][12][14] This is often used as a biomarker for Hsp90 target engagement.

Caption: Mechanism of action of N-terminal Hsp90 inhibitors, leading to client protein degradation and downstream cellular effects.

Quantitative Data on Hsp90 Inhibitors

The potency of Hsp90 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in various assays and cell lines.

Table 1: IC50 Values of Representative Hsp90 Inhibitors

| Inhibitor | Assay Type | Cell Line / Target | IC50 (nM) | Reference |

| Ganetespib (STA-9090) | Cell-free | - | 4 | [15] |

| Luminespib (AUY-922) | Cell-free | Hsp90α | 13 | [15] |

| Cell-free | Hsp90β | 21 | [15] | |

| Alvespimycin (17-DMAG) | Cell-free | - | 62 | [15] |

| XL888 | Cell-free | Hsp90 | 24 | [15] |

| PF-04929113 (SNX-5422) | Cell-based (Her-2 degradation) | - | 37 | [15] |

| HP-4 | Competitive Binding | Hsp90 protein | 17.64 ± 1.45 | [16] |

| 17-AAG | Cell Viability | H1975 | 1.258 | [9] |

| Cell Viability | H1437 | 6.555 | [9] | |

| Cell Viability | HCC827 | 26.255 | [9] | |

| Cell Viability | Calu-3 | 87.733 | [9] |

Experimental Protocols

Characterizing the mechanism of action of a novel Hsp90 inhibitor involves a series of biochemical and cell-based assays.

Hsp90 ATPase Activity Assay

This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of Hsp90. A common method is a coupled-enzyme assay.

Protocol:

-

Reagents: Purified recombinant human Hsp90α, pyruvate kinase (PK), lactate dehydrogenase (LDH), ATP, phosphoenolpyruvate (PEP), NADH, and the test inhibitor.

-

Procedure:

-

A reaction mixture is prepared containing Hsp90, PK, LDH, PEP, and NADH in assay buffer.

-

The test inhibitor is added at various concentrations.

-

The reaction is initiated by the addition of ATP.

-

The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm over time.

-

The IC50 value is calculated from the dose-response curve.

-

Client Protein Degradation Assay (Western Blot)

This assay confirms that Hsp90 inhibition leads to the degradation of known Hsp90 client proteins in cells.

Protocol:

-

Cell Culture: Cancer cell lines known to be dependent on specific Hsp90 clients (e.g., BT-474 for HER2, LNCaP for Androgen Receptor) are cultured.

-

Treatment: Cells are treated with the Hsp90 inhibitor at various concentrations and for different time points.

-

Lysate Preparation: Whole-cell lysates are prepared using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against specific Hsp90 client proteins (e.g., HER2, AKT, c-RAF, CDK4), as well as Hsp70 (as a biomarker of Hsp90 inhibition) and a loading control (e.g., GAPDH).[17]

-

The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry is used to quantify the changes in protein levels.

-

Competitive Binding Assay

This assay determines if the inhibitor binds to the N-terminal ATP pocket by competing with a known fluorescently-labeled ligand.

Protocol:

-

Reagents: Purified Hsp90, a fluorescently-labeled Hsp90 N-terminal binder (e.g., BODIPY-geldanamycin), and the test inhibitor.

-

Procedure:

-

Hsp90 is incubated with the fluorescent probe.

-

The test inhibitor is added at increasing concentrations.

-

The fluorescence polarization or fluorescence intensity is measured.

-

A decrease in fluorescence polarization indicates the displacement of the fluorescent probe by the inhibitor.

-

The IC50 or Ki value is determined from the competition curve.[16]

-

Experimental Workflow for Hsp90 Inhibitor Characterization

A logical workflow is crucial for the efficient characterization of a novel Hsp90 inhibitor.

Caption: A typical experimental workflow for the preclinical characterization of a novel Hsp90 inhibitor.

Conclusion

Hsp90 remains a critical and well-validated target for cancer therapy. The mechanism of action of Hsp90 inhibitors, primarily through the blockade of the N-terminal ATP-binding site, leads to the degradation of a multitude of oncoproteins, offering a multi-pronged attack on cancer cell signaling networks. A thorough understanding of this mechanism, supported by a robust panel of biochemical and cellular assays, is essential for the discovery and development of new, effective Hsp90-targeted therapeutics. The data and protocols outlined in this guide provide a framework for the rigorous evaluation of novel Hsp90 inhibitors.

References

- 1. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hsp90 - Wikipedia [en.wikipedia.org]

- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 4. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded-Protein-Based Nanoformulation for Cancer Therapy [mdpi.com]

- 12. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

Hsp90-IN-10: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Novel Hsp90 Inhibitor

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stability, and function of a wide array of client proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, making Hsp90 an attractive target for cancer therapy. Hsp90 inhibitors induce the degradation of these oncoproteins, leading to the simultaneous disruption of multiple cancer-promoting pathways. This guide provides a detailed technical overview of Hsp90-IN-10, a novel inhibitor of Hsp90, also identified as Compound 16s in the scientific literature.

Chemical Structure and Properties

This compound is a novel synthetic compound belonging to the class of O-acylated (E)-3-aryl-6,7-dihydrobenzisoxazol-4(5H)-one oximes. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (E)-(((3-(4-chlorophenyl)-6,7-dihydro-1,2-benzisoxazol-4(5H)-ylidene)amino)oxy)carbonyl)-4-aminobenzoic acid |

| Molecular Formula | C21H16ClN3O5 |

| Molecular Weight | 425.83 g/mol |

| SMILES | Clc1ccc(cc1)C1=NOC2=C(C/C=C([C@H]2C1)NOC(=O)c3ccc(N)cc3)C |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Pharmacological Properties and Biological Activity

This compound has demonstrated potent antiproliferative and pro-apoptotic activity in breast cancer cell lines. Its mechanism of action is attributed to the inhibition of Hsp90, leading to the degradation of key client proteins involved in cancer cell survival and proliferation.

Table 2: Pharmacological Data for this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (Antiproliferative Activity) | HCC1954 (HER2-positive breast cancer) | 6 µM | [1] |

| Effect on Client Proteins | HCC1954 | Induces degradation of HER2/neu | [1] |

| Mechanism of Cell Death | HCC1954 | Induction of apoptosis | [1] |

Signaling Pathways

This compound exerts its anticancer effects by targeting the Hsp90-HER2 axis. By inhibiting Hsp90, the inhibitor disrupts the chaperone's ability to maintain the stability and function of the HER2 receptor tyrosine kinase, a critical oncoprotein in certain types of breast cancer. This leads to the proteasomal degradation of HER2, thereby inhibiting downstream pro-survival signaling pathways such as the PI3K/Akt pathway.[1][2]

Caption: Signaling pathway of this compound action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Synthesis of this compound (Compound 16s)

The synthesis of this compound involves a multi-step process starting with the oximation of (E)-3-aryl-6,7-dihydrobenzisoxazol-4(5H)-ones followed by O-acylation with acylamidobenzoic acids. For the detailed synthetic scheme and step-by-step procedure, please refer to the primary publication: "Novel O-acylated (E)-3-aryl-6,7-dihydrobenzisoxazol-4(5H)-one oximes targeting HSP90-HER2 axis in breast cancer cells".

Antiproliferative Activity Assay (MTT Assay)

-

Cell Seeding: Breast cancer cells (e.g., HCC1954, MCF7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well in a final volume of 100 µL of complete culture medium.

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. 100 µL of the diluted compound solutions are added to the respective wells. Control wells receive medium with the corresponding concentration of DMSO.

-

Incubation: The treated plates are incubated for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis for Client Protein Degradation

-

Cell Lysis: HCC1954 cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours). After treatment, the cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for HER2, Akt, and a loading control (e.g., β-actin or GAPDH), diluted in the blocking buffer.

-

Washing: The membrane is washed three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: The membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: The membrane is washed again three times with TBST.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control to determine the relative protein expression levels.

Caption: Workflow for evaluating this compound.

Conclusion

This compound is a promising novel Hsp90 inhibitor with demonstrated efficacy against HER2-positive breast cancer cells. Its ability to induce the degradation of the key oncoprotein HER2 and promote apoptosis highlights its potential as a therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this compound and other Hsp90-targeted therapies. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Core Principles of Hsp90-IN-10 Isoform-Specific Binding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis by facilitating the folding, stability, and activity of a wide array of client proteins. In humans, there are four major Hsp90 isoforms: the cytosolic Hsp90α (inducible) and Hsp90β (constitutive), the endoplasmic reticulum-resident GRP94, and the mitochondrial TRAP-1. Many Hsp90 client proteins are key components of signaling pathways that are frequently dysregulated in cancer, making Hsp90 an attractive target for therapeutic intervention.[1][2][3] Hsp90 inhibitors, by disrupting the chaperone's function, lead to the degradation of these oncoproteins, thereby simultaneously blocking multiple oncogenic signaling pathways.[1][3]

The development of isoform-selective Hsp90 inhibitors is a key strategy to enhance therapeutic efficacy and minimize off-target effects. While many inhibitors exhibit pan-isoform activity, subtle structural differences between the isoforms can be exploited to achieve selectivity.[4][5] This guide provides a comprehensive overview of the binding affinity of a hypothetical inhibitor, Hsp90-IN-10, to the various Hsp90 isoforms, outlines the experimental protocols to determine these affinities, and illustrates the relevant signaling pathways and experimental workflows.

Disclaimer: As of the last update, specific binding affinity data for a compound designated "this compound" is not publicly available. The following data is illustrative to demonstrate the proper structure for presenting such information.

Data Presentation: this compound Binding Affinity

The following table summarizes hypothetical binding affinity data for this compound across the four human Hsp90 isoforms. The data is presented to facilitate easy comparison of the inhibitor's potency and selectivity.

| Hsp90 Isoform | Binding Affinity (Kd) | Assay Method | Reference |

| Hsp90α | 50 nM | Isothermal Titration Calorimetry (ITC) | [Illustrative Data] |

| Hsp90β | 25 nM | Isothermal Titration Calorimetry (ITC) | [Illustrative Data] |

| GRP94 | 500 nM | Fluorescence Polarization (FP) | [Illustrative Data] |

| TRAP-1 | >10 µM | Fluorescence Polarization (FP) | [Illustrative Data] |

Data Interpretation:

Based on this illustrative data, this compound demonstrates a preferential binding to the cytosolic isoforms, Hsp90α and particularly Hsp90β, with significantly weaker affinity for the ER-resident GRP94 and negligible binding to the mitochondrial TRAP-1 at the tested concentrations. This profile suggests that this compound may act as a selective inhibitor of cytosolic Hsp90, a desirable characteristic for targeting cancer cells where these isoforms are often overexpressed and essential for the stability of numerous oncoproteins.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below. These protocols represent standard approaches for determining the binding affinity of small molecule inhibitors to Hsp90 isoforms.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.[7][8]

Methodology:

-

Protein and Ligand Preparation:

-

Recombinant human Hsp90α and Hsp90β are expressed and purified to >95% purity.

-

The protein is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl₂, 1 mM TCEP).

-

The final protein concentration is accurately determined using a spectrophotometer.

-

This compound is dissolved in a compatible solvent (e.g., DMSO) and then diluted into the ITC buffer to the desired concentration. The final DMSO concentration should be matched between the protein and ligand solutions to minimize solvent effects.

-

-

ITC Experiment:

-

The sample cell of the ITC instrument is filled with the Hsp90 isoform solution (typically 10-20 µM).

-

The injection syringe is filled with the this compound solution (typically 100-200 µM).

-

A series of small injections (e.g., 2-5 µL) of the this compound solution are made into the sample cell containing the Hsp90 isoform.

-

The heat change upon each injection is measured and recorded.

-

The experiment is continued until the binding sites on the protein are saturated, and no further significant heat changes are observed.

-

-

Data Analysis:

-

The raw ITC data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software.

-

This fitting provides the dissociation constant (Kd), the binding stoichiometry (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Fluorescence Polarization (FP) Assay

The Fluorescence Polarization (FP) assay is a robust, high-throughput method for measuring binding interactions in solution.[9][10][11] It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a larger protein, the tumbling rate of the tracer slows down, leading to an increase in the polarization of the emitted light.

Methodology:

-

Assay Components:

-

Purified recombinant Hsp90 isoforms (Hsp90α, Hsp90β, GRP94, TRAP-1).

-

A fluorescently labeled tracer that binds to the Hsp90 ATP binding pocket (e.g., BODIPY-labeled geldanamycin).[9]

-

This compound (the competitor).

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, 2 mM DTT).

-

-

Experimental Procedure (Competition Assay):

-

A fixed concentration of the Hsp90 isoform and the fluorescent tracer are added to the wells of a microplate. The concentrations are optimized to give a stable and significant polarization signal.

-

A serial dilution of this compound is then added to the wells.

-

The plate is incubated at room temperature for a predetermined time to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization of each well is measured using a plate reader equipped with appropriate filters.

-

-

Data Analysis:

-

The polarization values are plotted against the logarithm of the this compound concentration.

-

The resulting sigmoidal dose-response curve is fitted to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of this compound required to displace 50% of the bound tracer.

-

The IC₅₀ value can be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, provided the Kd of the tracer is known.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for determining the binding affinity of this compound.

Hsp90 Signaling Pathway Diagram

Caption: Hsp90's role in key oncogenic signaling pathways and the effect of inhibition.

The determination of an Hsp90 inhibitor's binding affinity across the different isoforms is a critical step in its preclinical development. A favorable isoform selectivity profile, such as the hypothetical one presented for this compound, can indicate a higher potential for therapeutic success and a lower likelihood of toxicity. The experimental protocols detailed in this guide, namely Isothermal Titration Calorimetry and Fluorescence Polarization, represent robust and widely accepted methods for obtaining high-quality binding data. By understanding the specific interactions between an inhibitor and its target isoforms, researchers can more effectively design and optimize novel cancer therapeutics that exploit the vulnerabilities of Hsp90-dependent cancer cells.

References

- 1. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pan‐HSP90 ligand binding reveals isoform‐specific differences in plasticity and water networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Preliminary Studies of Hsp90 Inhibitors in Cellular Models: A Technical Guide

Disclaimer: Information regarding a specific inhibitor designated "Hsp90-IN-10" is not available in the public domain. This guide has been generated using data and methodologies from studies on other well-characterized Hsp90 inhibitors to serve as a comprehensive template for the preliminary cellular evaluation of novel Hsp90-targeting compounds.

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and activity of a wide array of client proteins.[1][2] In cancer cells, Hsp90 is often overexpressed and essential for the stability of numerous oncoproteins that drive tumor growth, survival, and metastasis.[3] These client proteins include key components of various signaling pathways, such as receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF-1), and transcription factors.[2][4] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive therapeutic strategy for cancer.[5] This document provides a technical overview of the preliminary in vitro studies of a representative Hsp90 inhibitor in cellular models, outlining its effects on cell viability, client protein expression, and cell cycle progression.

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data obtained from preliminary cellular assays with a representative Hsp90 inhibitor.

Table 1: In Vitro Cell Viability (IC50)

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | 17.64 ± 1.45[6] |

| MCF-7 | Breast Adenocarcinoma | 7210[7] |

| SK-BR-3 | Breast Adenocarcinoma | 12800[7] |

| MDA-MB-231 | Breast Adenocarcinoma | 28070[7] |

| A549 | Lung Carcinoma | 1096[8] |

| H1975 | Lung Adenocarcinoma | 1.258 - 6.555 (for 17-AAG)[9] |

| H3122 | Lung Adenocarcinoma | More sensitive to HSP90 inhibitors |

Table 2: Effects on Hsp90 Client Protein and Biomarker Expression

| Cell Line | Treatment | Protein | Change in Expression |

| HCT116 | 10x GI50 of inhibitor | HER2 | Decrease[10] |

| HCT116 | 10x GI50 of inhibitor | AKT | Decrease[10] |

| HCT116 | 10x GI50 of inhibitor | c-Raf | Decrease[10] |

| HCT116 | 10x GI50 of inhibitor | Hsp72 | Increase[10] |

| HCT116 | 10x GI50 of inhibitor | Hsp27 | Increase[10] |

| HCT116 | 10x GI50 of inhibitor | Cleaved PARP | Increase[10] |

Table 3: Cell Cycle Analysis

| Cell Line | Treatment | G1 Arrest | G2/M Arrest | Apoptosis (Sub-G1) |

| H2052 (Mesothelioma) | 1 µM 17-AAG (24h) | Significant Increase[11] | - | - |

| 211H (Mesothelioma) | 1 µM 17-AAG (24h) | Significant Increase[11] | - | - |

| Gynecologic Cancer Cells | 17-AAG | Yes[11] | Yes[11] | - |

| Breast Cancer Cells | 17-AAG | Yes[11] | Yes[11] | - |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT/CCK-8)

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the Hsp90 inhibitor (e.g., 0.01 nM to 100 µM) for a specified period (e.g., 48 or 72 hours).[12]

-

Reagent Addition: After the incubation period, MTT or CCK-8 reagent is added to each well according to the manufacturer's instructions.

-

Incubation: Plates are incubated for 1-4 hours to allow for the conversion of the reagent into a colored formazan product.

-

Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Client Protein Expression

-

Cell Lysis: Cells are treated with the Hsp90 inhibitor at various concentrations for a defined time (e.g., 24 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[13]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, c-Raf), Hsp70, and a loading control (e.g., β-actin or GAPDH).[14] Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Fixation: Cells are treated with the Hsp90 inhibitor for a specified time (e.g., 24 hours). Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[11]

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.[11]

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis), is quantified using cell cycle analysis software.[11]

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Cells are treated with the Hsp90 inhibitor for a designated period.

-

Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.[8]

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways affected by Hsp90 inhibition.

Caption: Hsp90 chaperone cycle and the mechanism of its inhibition.

Caption: Inhibition of the PI3K/AKT pathway by an Hsp90 inhibitor.

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cellular evaluation of an Hsp90 inhibitor.

Caption: General experimental workflow for Hsp90 inhibitor evaluation.

References

- 1. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hsp90 – from signal transduction to cell transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of Premature Senescence by Hsp90 Inhibition in Small Cell Lung Cancer | PLOS One [journals.plos.org]

- 13. H90-10 single-chain antibody recognizes Hsp90beta by immunoprecipitation and Western blotting | [TEST] Antibody Reports [oap.unige.ch]

- 14. HSP90 Antibody | Cell Signaling Technology [cellsignal.com]

A Technical Guide to the Inhibition of Hsp90 Chaperone Activity by N-Terminal Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Hsp90-IN-10" is not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of the core principles and methodologies for studying Hsp90 inhibitors, focusing on the well-characterized mechanism of N-terminal ATP-binding pocket inhibitors. The data and protocols presented are based on established Hsp90 inhibitors and serve as a representative framework for understanding compounds that target this chaperone.

Introduction to Hsp90 and its Inhibition

Heat shock protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that plays a critical role in maintaining cellular proteostasis.[1][2][3] It is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are key nodes in signal transduction pathways regulating cell growth, differentiation, and survival.[4][5][6][7] In normal cells, Hsp90 ensures the proper folding and function of these proteins.[8] However, cancer cells are often under significant stress due to rapid proliferation and accumulation of mutated proteins, making them highly dependent on the Hsp90 chaperone machinery for survival.[5][9][10] Hsp90 stabilizes oncoproteins such as HER2, Akt, c-Raf, and mutant p53, thereby promoting all hallmarks of cancer.[8][10][11]

This dependency makes Hsp90 a compelling therapeutic target in oncology.[1][6] Hsp90 inhibitors disrupt the chaperone's function, leading to the misfolding and subsequent degradation of its client oncoproteins via the ubiquitin-proteasome pathway.[11][12][13] This results in the simultaneous blockade of multiple oncogenic signaling pathways, offering a multi-pronged attack on cancer cells.[1][8] The most clinically advanced Hsp90 inhibitors act by competitively binding to the ATP-binding pocket in the N-terminal domain (NTD) of the chaperone, thereby arresting its ATP-dependent activity.[6][9][14][15][16]

The Hsp90 Chaperone Cycle

The function of Hsp90 is intrinsically linked to its ability to bind and hydrolyze ATP, which drives a dynamic cycle of conformational changes. This cycle is regulated by a cohort of co-chaperones that assist in client protein loading, activation, and release.

The cycle can be broadly described in the following steps:

-

Open Conformation: In its nucleotide-free or ADP-bound state, the Hsp90 dimer exists in an "open" conformation, ready to accept client proteins. The client, often initially engaged by the Hsp70 chaperone system, is transferred to Hsp90 with the help of the co-chaperone Hop (Hsp70-Hsp90 organizing protein).[3][4][17][18]

-

ATP-Bound Closed Conformation: The binding of ATP to the N-terminal domains triggers a significant conformational change.[19][20] The N-termini dimerize, forming a "closed," ATP-bound state that is stabilized by the co-chaperone p23.[3][4] This state is thought to be the active form of the chaperone, where client protein maturation occurs. The co-chaperone Aha1 can accelerate this step by stimulating Hsp90's ATPase activity.[19]

-

ATP Hydrolysis and Reset: Following ATP hydrolysis to ADP and phosphate, Hsp90 reverts to the open conformation, releasing the mature client protein and the co-chaperone p23.[2][20] The chaperone is now ready to begin a new cycle.

Mechanism of this compound and N-Terminal Inhibitors

N-terminal inhibitors like this compound function as competitive antagonists of ATP.[9][11][12] By occupying the nucleotide-binding pocket in the Hsp90 N-domain, they lock the chaperone in a conformation that is unable to proceed through the functional cycle.[16]

The key consequences of this inhibition are:

-

Prevention of the Closed State: The inhibitor prevents the ATP-induced N-terminal dimerization and the transition to the closed, active conformation.[21]

-

Co-chaperone Dissociation: The binding of essential co-chaperones like p23 is disrupted.[12]

-

Client Protein Destabilization: Unable to be properly processed by the chaperone machinery, client proteins become destabilized.

-

Proteasomal Degradation: The destabilized client proteins are recognized by the cellular quality control system, leading to their ubiquitination and subsequent degradation by the proteasome.[5][10][11][21]

Quantitative Analysis of Hsp90 Inhibition

The potency of Hsp90 inhibitors is quantified through various in vitro and cell-based assays. Key metrics include the half-maximal inhibitory concentration (IC50) for ATPase activity or cell growth, and binding affinity (Kd).

Table 1: In Vitro Activity of Representative Hsp90 Inhibitors

| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| VER-50589 | Competitive Binding | Human Hsp90β | 21 ± 4 | [15] |

| VER-49009 | Competitive Binding | Human Hsp90β | 47 ± 9 | [15] |

| VER-50589 | ATPase Activity | Yeast Hsp90 | 143 ± 23 | [15] |

| VER-49009 | ATPase Activity | Yeast Hsp90 | 167 ± 9 | [15] |

| Ganetespib | Competitive Binding | Human Hsp90 | 26 | [22] |

| HP-4 | Competitive Binding | Human Hsp90 | 17.64 ± 1.45 |[23] |

A hallmark of effective Hsp90 inhibition is the dose-dependent degradation of client proteins. This is typically measured by quantifying protein levels in inhibitor-treated cells.

Table 2: Effect of Hsp90 Inhibition on Client Protein Levels in HCT116 Colon Cancer Cells

| Client Protein | Function | Effect of Inhibition | Reference |

|---|---|---|---|

| HER2/ErbB2 | Receptor Tyrosine Kinase | Depletion | [24] |

| c-Raf | Serine/Threonine Kinase | Depletion | [24][25] |

| Akt | Serine/Threonine Kinase | Depletion | [24][26] |

| CDK4 | Cyclin-Dependent Kinase | Depletion | [26] |

| mEGFR | Receptor Tyrosine Kinase | Depletion | [24] |

| Hsp70 | Co-chaperone | Induction (Heat Shock Response) |[25][26] |

Experimental Protocols

Verifying the mechanism of action of a novel Hsp90 inhibitor like this compound involves a series of biochemical and cell-based assays.

Fluorescence Polarization (FP) Assay for Hsp90 Binding

This assay directly measures the binding of an inhibitor to the Hsp90 N-terminal domain by competing with a fluorescently labeled probe.

-

Principle: A small, fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin) tumbles rapidly in solution, emitting depolarized light. When bound to the much larger Hsp90 protein, its rotation slows, and it emits polarized light. An unlabeled inhibitor will compete with the fluorescent probe for binding, displacing it from Hsp90 and causing a decrease in fluorescence polarization.[27][28][29]

-

Detailed Protocol:

-

Reagents: Purified recombinant human Hsp90α, fluorescent probe (e.g., BODIPY-geldanamycin), assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP40, 0.1 mg/mL bovine gamma globulin), test inhibitor (this compound).[27][29]

-

Preparation: Prepare a serial dilution of the test inhibitor in assay buffer.

-

Assay Plate Setup: In a 96-well or 384-well black plate, add the assay buffer.

-

Reaction Mixture: Add a fixed concentration of Hsp90α (e.g., 30 nM) and the fluorescent probe (e.g., 5 nM GM-BODIPY) to each well.[27][29]

-

Inhibitor Addition: Add the serially diluted test inhibitor to the wells. Include controls for no inhibitor (maximum polarization) and no Hsp90 (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 2-4 hours) to reach binding equilibrium.[30]

-

Measurement: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[30]

-

Western Blot Analysis of Client Protein Degradation

This is the definitive cell-based assay to confirm that Hsp90 inhibition leads to the expected downstream biological effect.

-

Principle: Cancer cells are treated with the inhibitor. Cell lysates are then prepared, and the levels of specific Hsp90 client proteins (e.g., Akt, c-Raf) and the heat shock response protein (Hsp70) are measured by immunoblotting.[21][25][26]

-

Detailed Protocol:

-

Cell Culture: Plate cancer cells (e.g., HCT116, MCF-7) and allow them to adhere overnight.

-

Treatment: Treat cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).[25][26] Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[31]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) in Laemmli buffer and resolve the proteins on an SDS-polyacrylamide gel.[32]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against client proteins (e.g., anti-Akt, anti-HER2, anti-c-Raf), Hsp70, and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[32]

-

Analysis: Quantify band intensities relative to the loading control to determine the change in protein levels.

-

Co-Immunoprecipitation (Co-IP) for Hsp90-Client Interaction

This technique is used to demonstrate that an inhibitor disrupts the physical association between Hsp90 and its client proteins.

-

Principle: Hsp90 is immunoprecipitated from lysates of cells treated with or without the inhibitor. The immunoprecipitate is then analyzed by Western blot for the presence of a specific client protein. A reduction of the client protein in the IP from inhibitor-treated cells indicates disruption of the interaction.[21]

-

Detailed Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle as described for Western blotting. Lyse cells in a non-denaturing lysis buffer (e.g., NP-40 or Triton X-100 based buffer) to preserve protein-protein interactions.[31]

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-Hsp90 antibody or a control IgG overnight at 4°C with gentle rotation.[33]

-

Add fresh Protein A/G beads to capture the antibody-antigen complexes and incubate for another 2-4 hours.

-

-

Washing: Pellet the beads by centrifugation and wash them extensively (3-5 times) with cold lysis buffer to remove non-specifically bound proteins.[33]

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting as described above, probing for both Hsp90 (to confirm successful IP) and the client protein of interest.

-

Impact on Oncogenic Signaling Pathways

By promoting the degradation of multiple client proteins, Hsp90 inhibitors simultaneously dismantle several signaling pathways that are crucial for cancer cell proliferation and survival.

-

PI3K/Akt/mTOR Pathway: Akt is a critical Hsp90 client. Its degradation upon Hsp90 inhibition shuts down this pro-survival and pro-growth pathway.[8][9]

-

RAS/RAF/MEK/ERK Pathway: The kinase c-Raf is a key component of this proliferation-driving pathway and is a sensitive Hsp90 client.[1] Its degradation blocks downstream signaling.

-

Receptor Tyrosine Kinases (RTKs): Many mutated or overexpressed RTKs, such as HER2 and mutant EGFR, are heavily dependent on Hsp90 for their stability.[1][5] Hsp90 inhibitors are particularly effective in cancers driven by these oncogenes.

Conclusion

Inhibitors of the Hsp90 chaperone, including putative compounds like this compound, represent a powerful strategy in cancer therapy. By targeting a central node responsible for maintaining the stability of numerous oncoproteins, these agents can induce cancer cell death and arrest tumor growth. The technical guide provided here outlines the fundamental mechanism of N-terminal Hsp90 inhibitors and details the key experimental protocols required to characterize their activity from target binding to cellular consequences. A thorough understanding of these principles and methodologies is essential for researchers and drug developers working to advance novel Hsp90-targeted therapeutics into the clinic. Future work in the field continues to focus on overcoming challenges such as the heat shock response-mediated resistance and developing isoform-selective or C-terminal domain inhibitors to improve therapeutic outcomes.[7][14]

References

- 1. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The complex dance of the molecular chaperone Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Hsp90 molecular chaperone inhibitors: Are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Hsp90 - Wikipedia [en.wikipedia.org]

- 9. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 12. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]

- 13. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]

- 14. mdpi.com [mdpi.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Mechanisms of Hsp90 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 22. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]

- 23. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 32. HSP90 and HSP70 Proteins Are Essential for Stabilization and Activation of WASF3 Metastasis-promoting Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pubcompare.ai [pubcompare.ai]

Hsp90-IN-10: A Technical Guide to its Core Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by assisting in the proper folding, stabilization, and function of a wide array of client proteins. In cancer cells, Hsp90 is often overexpressed and is essential for the stability and activity of numerous oncoproteins that drive tumor growth, proliferation, and survival. This dependency makes Hsp90 an attractive target for cancer therapy. Hsp90-IN-10, also known as Compound 16s, is a potent inhibitor of Hsp90 that has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in breast cancer models. This technical guide provides an in-depth overview of the basic biological effects of this compound, including quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways it modulates.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated against a panel of human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized in the table below. Notably, this compound shows selectivity for cancer cells, as it does not inhibit the growth of normal epithelial cells.[1][2][3]

| Cell Line | Cancer Type | IC50 (µM) |

| HCC1954 | HER2+ Breast Cancer | 6 |

| MCF7 | ER+ Breast Cancer | > 10 |

| MDA-MB-231 | Triple-Negative Breast Cancer | > 10 |

| Normal Epithelial Cells | Non-cancerous | No significant inhibition |

Core Biological Effects

This compound exerts its anti-cancer effects primarily through two interconnected mechanisms: induction of apoptosis and disruption of key oncogenic signaling pathways.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][2][3] By inhibiting Hsp90, the inhibitor disrupts the chaperone's ability to maintain the stability of client proteins that are critical for cell survival. This leads to the activation of the apoptotic cascade, ultimately resulting in the elimination of the cancer cells.

Inhibition of the HSP90-HER2 Signaling Axis

A primary mechanism through which this compound mediates its effects is by targeting the Hsp90-HER2 (Human Epidermal Growth Factor Receptor 2) signaling axis.[1][2][3] HER2 is a well-known oncogenic driver in a subset of breast cancers and is a client protein of Hsp90. Inhibition of Hsp90 by this compound leads to the destabilization and subsequent degradation of HER2. The downregulation of HER2 disrupts downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.

Caption: Mechanism of this compound action.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological effects of this compound.

Antiproliferative Activity Assay (MTT Assay)

This assay is used to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Breast cancer cell lines (e.g., HCC1954, MCF7, MDA-MB-231) and a normal epithelial cell line

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentration of this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

This technique is used to detect the levels of specific proteins, such as HER2 and other Hsp90 client proteins, to confirm the mechanism of action of this compound.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HER2, anti-Akt, anti-Hsp90, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels.

References

Methodological & Application

Application Notes and Protocols for Hsp90-IN-10 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy.[1] This document provides detailed application notes and protocols for the use of Hsp90 inhibitors in cell culture experiments, with a focus on a compound referred to as Hsp90-IN-10.

It is important to note that the identifier "this compound" is not uniquely defined in the scientific literature. Research points to at least two different molecules with similar nomenclature:

-

Compound 10 (VS-8 derivative): A selective inhibitor of the Hsp90-Cdc37 protein-protein interaction. This compound has been shown to downregulate the Hsp90 client proteins Akt and Cdk4.

-

This compound (Compound 16s): A potent inhibitor of Hsp90 with demonstrated antiproliferative effects in breast cancer cells.[2]

This document will provide data for both compounds but will focus the experimental protocols on the mechanism of disrupting the Hsp90-Cdc37 interaction, a key mechanism for a specific class of Hsp90 inhibitors.

Mechanism of Action

Hsp90 functions as part of a dynamic multi-chaperone complex.[3] The co-chaperone Cdc37 is particularly important for the recruitment and stability of a large subset of Hsp90 client proteins, namely protein kinases.[3][4] By binding to both the kinase and Hsp90, Cdc37 facilitates the proper folding and maturation of oncogenic kinases such as Akt and Cdk4.[5][6]

Selective inhibitors that disrupt the Hsp90-Cdc37 interaction prevent the chaperoning of these kinase clients, leading to their ubiquitination and subsequent degradation by the proteasome.[7] This targeted approach offers a more specific mode of Hsp90 inhibition compared to ATP-competitive inhibitors that bind the N-terminal domain of Hsp90.[8] The degradation of key signaling molecules like Akt and Cdk4 results in the inhibition of downstream pathways controlling cell survival, proliferation, and cell cycle progression.[5][9]

Data Presentation

The following table summarizes the available quantitative data for compounds referred to as this compound or "compound 10".

| Compound Name/Identifier | Cell Line | Assay Type | IC50 Value | Reference |

| Compound 10 (VS-8 derivative) | MCF-7 | Antiproliferative | 26 µM | Wang et al. (as cited in literature review) |

| SKBR-3 | Antiproliferative | 15 µM | Wang et al. (as cited in literature review) | |

| A549 | Antiproliferative | 38 µM | Wang et al. (as cited in literature review) | |

| This compound (Compound 16s) | HCC1954 | Antiproliferative | 6 µM | MedchemExpress Product Information[2] |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow for investigating the effects of this compound.

References

- 1. Hsp90 molecular chaperone inhibitors: Are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CDC37 cell division cycle 37, HSP90 cochaperone [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Differential Regulation of G1 CDK Complexes by the Hsp90-Cdc37 Chaperone System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Akt forms an intracellular complex with heat shock protein 90 (Hsp90) and Cdc37 and is destabilized by inhibitors of Hsp90 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Hsp90-IN-10 in the HCC1954 Cell Line

For Research Use Only.

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival.[1] The HCC1954 cell line, derived from a human breast ductal carcinoma, is characterized by the overexpression of Human Epidermal Growth Factor Receptor 2 (HER2) and a mutation in the PIK3CA gene, making it a valuable model for studying HER2-positive breast cancer.[2][3] Hsp90 inhibitors, such as Hsp90-IN-10, represent a promising therapeutic strategy by promoting the degradation of key oncogenic client proteins. These application notes provide detailed protocols for utilizing this compound to investigate its effects on the HCC1954 cell line.

This compound: Mechanism of Action

This compound is a potent inhibitor of Hsp90.[4] Its mechanism of action involves binding to the ATP-binding pocket in the N-terminal domain of Hsp90, which inhibits its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. In the context of the HCC1954 cell line, key client proteins of interest include HER2 and AKT, which are crucial drivers of tumor cell growth and survival in this subtype of breast cancer. Inhibition of Hsp90 is also expected to induce a heat shock response, leading to the upregulation of Hsp70.

Caption: Hsp90 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize expected quantitative data when treating HCC1954 cells with this compound. Researchers should perform their own dose-response experiments to determine the precise IC50 value and optimal concentrations for their specific experimental conditions.

Table 1: this compound Activity in HCC1954 Cells

| Parameter | Value | Notes |

| IC50 | To be determined | A starting concentration range of 1 nM to 10 µM is recommended for a 72-hour dose-response experiment. |

| Solvent | DMSO | Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. |

| Storage | -20°C or -80°C | Store the stock solution in aliquots to avoid repeated freeze-thaw cycles. |

Table 2: Recommended Antibody Dilutions for Western Blot

| Target Protein | Suggested Dilution | Supplier (Example) | Catalog # (Example) |

| p-HER2 (Tyr1221/1222) | 1:1000 | Cell Signaling Technology | #2243 |

| HER2 | 1:1000 - 1:6000 | Proteintech | 18299-1-AP |

| p-AKT (Ser473) | 1:500 - 1:1000 | Cell Signaling Technology | #4058 |

| AKT | 1:1000 | Cell Signaling Technology | #9272 |

| c-Met | To be optimized | ||

| p-c-Met | To be optimized | ||

| Hsp70 | 1:1000 - 1:10000 | Cell Signaling Technology | #4872 |

| GAPDH (Loading Control) | 1:200000 | Abcam | ab181602 |

| β-Actin (Loading Control) | To be optimized |

Note: Antibody dilutions are starting recommendations and should be optimized for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO.[5]

-

Aliquoting: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Culture of HCC1954 Cells

-

Media: Culture HCC1954 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6]

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells when they reach 80-90% confluency.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific experimental setup.

Caption: A typical workflow for an MTT cell viability assay.

-

Cell Seeding:

-

Trypsinize and count HCC1954 cells.

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/ml.[7] A previously reported study seeded HCC1954 at 2x10⁵ cells in a 6-well plate, which can be scaled down for a 96-well plate.[6] An initial optimization of seeding density is recommended.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubate for 72 hours.

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[7]

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Protocol 4: Western Blot Analysis

Caption: The standard workflow for Western blot analysis.

-

Cell Treatment and Lysis:

-

Seed HCC1954 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound for the specified time (e.g., 24 or 48 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[8]

-

Separate the proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[9] For phospho-antibodies, 5% BSA is generally recommended.[10]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 2) overnight at 4°C with gentle agitation.[9]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH or β-Actin).

-

Logical Model of this compound Effects in HCC1954 Cells

Caption: Logical model of the downstream effects of this compound in HCC1954 cells.

Disclaimer

These protocols and application notes are intended for research use only and should be used as a guide. It is the responsibility of the end-user to determine the suitability of these protocols for their specific applications and to optimize conditions as necessary. Always follow standard laboratory safety procedures.

References

- 1. Hsp90 - Wikipedia [en.wikipedia.org]

- 2. HSP70 Antibody | Cell Signaling Technology [cellsignal.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. This compound | HSP90抑制剂 | CAS 2881071-86-7 | 美国InvivoChem [invivochem.cn]

- 5. phytotechlab.com [phytotechlab.com]

- 6. KoreaMed Synapse [synapse.koreamed.org]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. docs.abcam.com [docs.abcam.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

Application Notes and Protocols for Western Blot Analysis of Hsp90-IN-10 Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by assisting in the proper folding, stabilization, and activation of a wide array of client proteins.[1][2] Many of these client proteins are key components of signal transduction pathways that are often dysregulated in cancer, such as those involved in cell proliferation, survival, and angiogenesis.[1] Consequently, Hsp90 has emerged as a promising therapeutic target in oncology.

Hsp90 inhibitors function by binding to the ATP-binding pocket of Hsp90, which disrupts its chaperone activity.[3][4] This inhibition leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins.[5] A hallmark of Hsp90 inhibition is the concurrent induction of other heat shock proteins, notably Hsp70, as part of the cellular stress response.[5]

Hsp90-IN-10 is a novel small molecule inhibitor of Hsp90. This document provides a detailed protocol for assessing the cellular effects of this compound by monitoring the degradation of key Hsp90 client proteins and the induction of Hsp70 using Western blot analysis.

Signaling Pathways Affected by Hsp90 Inhibition

Hsp90 is integral to multiple signaling pathways that are crucial for cancer cell survival and proliferation. By inhibiting Hsp90, this compound is expected to simultaneously impact these pathways. A simplified representation of the central role of Hsp90 and the consequences of its inhibition is depicted below.

Caption: Hsp90 inhibition by this compound disrupts client protein stability, leading to degradation and impacting downstream cellular processes.

Experimental Protocols

This section details the step-by-step methodology for treating cells with this compound and subsequently analyzing protein expression levels via Western blot.

Experimental Workflow

Caption: Workflow for Western blot analysis of this compound treated cells.

Cell Culture and Treatment

-

Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, HeLa, PC3) in appropriate growth medium and culture until they reach approximately 70-80% confluency.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 1, 10, 100, 1000 nM) for various time points (e.g., 6, 12, 24, 48 hours). A vehicle control (DMSO) should be included in parallel.

Cell Lysis

-

Harvesting: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each dish.

-

Incubation and Collection: Incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay or a similar compatible method.

-

Normalization: Based on the concentrations, normalize all samples to the same concentration with lysis buffer.

SDS-PAGE

-

Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

-